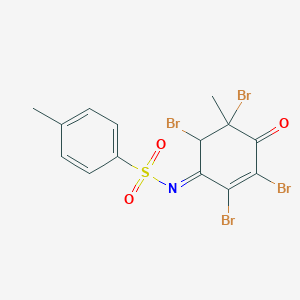

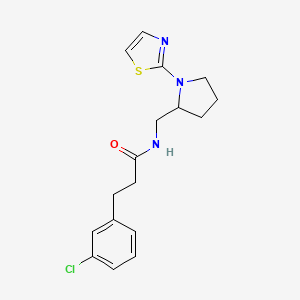

![molecular formula C21H14N2O2S B2504444 N-(苯并[d]噻唑-6-基)-4-苯甲酰苯甲酰胺 CAS No. 899960-81-7](/img/structure/B2504444.png)

N-(苯并[d]噻唑-6-基)-4-苯甲酰苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(benzo[d]thiazol-6-yl)-4-benzoylbenzamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities.

科学研究应用

作用机制

Target of Action

N-(benzo[d]thiazol-6-yl)-4-benzoylbenzamide, also known as 4-benzoyl-N-(1,3-benzothiazol-6-yl)benzamide, is a compound that belongs to the thiazole family . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules . .

Mode of Action

Thiazole derivatives have been reported to exhibit various biological activities, including anti-inflammatory and analgesic effects . These effects are often mediated through interactions with various cellular targets, leading to changes in cellular function .

Biochemical Pathways

For instance, some thiazole derivatives have been reported to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation .

生化分析

Biochemical Properties

Benzothiazole derivatives have been reported to display a variety of antibacterial activities by inhibiting enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dihydrofolate reductase, dialkyl glycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Cellular Effects

The cellular effects of 4-benzoyl-N-(1,3-benzothiazol-6-yl)benzamide are not well-documented. It is known that benzothiazole derivatives can have significant effects on various types of cells. For instance, some benzothiazole derivatives have shown promising activity against Staphylococcus aureus with MIC values in the range of 19.7–24.2 μM .

Molecular Mechanism

Benzothiazole derivatives have been reported to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been synthesized and evaluated for their in vitro and in vivo activity .

Dosage Effects in Animal Models

Benzothiazole derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Metabolic Pathways

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

准备方法

The synthesis of N-(benzo[d]thiazol-6-yl)-4-benzoylbenzamide typically involves the coupling of substituted 2-amino benzothiazoles with benzoyl chloride derivatives. One common method includes the reaction of 2-amino-6-benzothiazole with 4-benzoylbenzoyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

化学反应分析

N-(benzo[d]thiazol-6-yl)-4-benzoylbenzamide undergoes various chemical reactions, including:

相似化合物的比较

N-(benzo[d]thiazol-6-yl)-4-benzoylbenzamide can be compared with other benzothiazole derivatives, such as:

N-(benzo[d]thiazol-2-yl)-2-phenylbenzamide: This compound also exhibits anti-inflammatory and anticancer properties but differs in its substitution pattern on the benzothiazole ring.

6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine: This derivative has shown significant anticancer activity and is structurally similar to N-(benzo[d]thiazol-6-yl)-4-benzoylbenzamide.

属性

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-4-benzoylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O2S/c24-20(14-4-2-1-3-5-14)15-6-8-16(9-7-15)21(25)23-17-10-11-18-19(12-17)26-13-22-18/h1-13H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKMPMWMWQMDCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

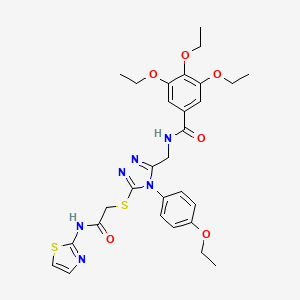

![1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2504361.png)

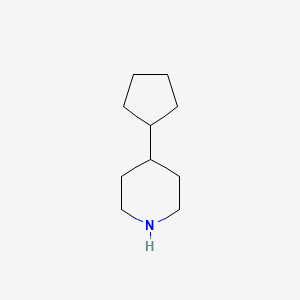

![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate](/img/structure/B2504363.png)

![{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate](/img/structure/B2504372.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2504374.png)

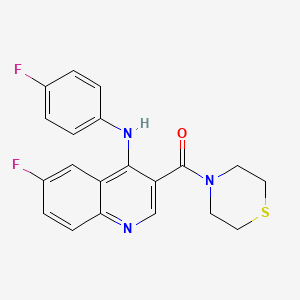

![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2504375.png)

![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2504379.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2504380.png)

![1-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2504381.png)